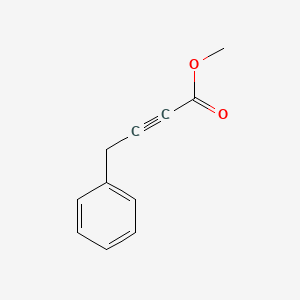
Methyl 4-phenylbut-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-phenylbut-2-ynoate is an organic compound with the molecular formula C11H10O2 It is a member of the alkynoate family, characterized by the presence of a triple bond between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-phenylbut-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-phenylbut-2-ynoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of methyl bromoacetate with phenylacetylene under palladium-catalyzed conditions, followed by dehydrohalogenation to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenylbut-2-ynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or Grignard reagents (RMgX) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenylbut-2-ynoic acid or 4-phenylbutan-2-one.
Reduction: Formation of 4-phenylbut-2-ene or 4-phenylbutane.
Substitution: Formation of various substituted esters or alcohols depending on the nucleophile used.
Scientific Research Applications
Methyl 4-phenylbut-2-ynoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-phenylbut-2-ynoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in metabolic pathways by forming covalent adducts with active site residues. This inhibition can lead to the disruption of essential biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-4-phenylbut-2-enoate: Similar in structure but contains a ketone group instead of a triple bond.
Phenylacetylene: Lacks the ester group but shares the phenyl and alkyne moieties.
Methyl 4-phenylbutanoate: Contains a single bond instead of a triple bond.
Uniqueness
Methyl 4-phenylbut-2-ynoate is unique due to its combination of an ester group and a triple bond, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
73845-38-2 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl 4-phenylbut-2-ynoate |
InChI |
InChI=1S/C11H10O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,8H2,1H3 |
InChI Key |
YEBLQTSFTJXFMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















